2-(Dodecyloxy)ethanol chemical and physical properties
2-(Dodecyloxy)ethanol chemical and physical properties
An In-depth Technical Guide to 2-(Dodecyloxy)ethanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Dodecyloxy)ethanol, a non-ionic surfactant and biochemical reagent. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates key data from various sources into a structured format, outlines standard experimental methodologies for property determination, and illustrates a common synthetic pathway.
Chemical Identity and Nomenclature
2-(Dodecyloxy)ethanol, also widely known by its cosmetic industry name Laureth-1, is the ethylene glycol monoether of lauryl alcohol.[1][2][3][4] It belongs to the family of alcohol ethoxylates, which are non-ionic surfactants. Its unique amphiphilic nature, combining a hydrophilic ethylene glycol head with a lipophilic dodecyl tail, makes it useful in a variety of applications, including as an emulsifying agent and surfactant in cosmetic formulations and as a biochemical reagent in life science research.[1][5][6]
Table 1: General and Chemical Identifiers
| Identifier | Value |
| CAS Number | 4536-30-5[1][2][7][8][9] |
| Molecular Formula | C₁₄H₃₀O₂[1][2][8][9][10] |
| Molecular Weight | 230.39 g/mol [1][4][6][9] |
| IUPAC Name | 2-(dodecyloxy)ethanol[6] |
| Synonyms | Ethylene glycol monododecyl ether, Dodecylglycol, Laureth-1, Lauryl ethoxylate[1][2][4] |
| EINECS Number | 224-886-5[7] |
| RTECS Number | KK7650000[1][5] |
Physical and Chemical Properties
The physical state of 2-(Dodecyloxy)ethanol can be a colorless to faintly green liquid or a white solid, depending on the ambient temperature, as its melting point is near room temperature.[1][11] It is generally described as a neat oil.[1]
Table 2: Key Physical Properties
| Property | Value | Conditions |
| Melting Point | 22 - 24 °C[1][7] | |
| 16 °C[10] | ||
| Boiling Point | 133 °C[1][7] | at 2 mmHg |
| 304.4 °C[10][12] | at 760 mmHg (est.) | |
| Density | 0.873 g/mL[1][7] | at 20 °C |
| Flash Point | 20 °C[1][7] | |
| 74.9 °C[10] | TCC (est.)[12] | |
| Refractive Index (n_D²⁰) | 1.446[1][7][10] | |
| Vapor Pressure | 0.0 ± 1.4 mmHg[5] | at 25 °C |
| 7.5 x 10⁻¹¹ mmHg | at 25 °C (est.)[10] |
Table 3: Solubility and Partitioning
| Property | Value | Conditions |
| Solubility in Water | 14.19 mg/L[12] | at 25 °C (est.) |
| Solubility in Organic Solvents | DMF: 30 mg/mL[1] | |
| DMSO: 30 mg/mL[1] | ||
| Ethanol: 15 mg/mL[1] | ||
| LogP (Octanol-Water Partition Coefficient) | 5.05[1][5] | |
| 5.1[4] | ||
| pKa | 14.42 ± 0.10 | Predicted[1][7] |
Experimental Protocols for Property Determination
While specific experimental reports for 2-(Dodecyloxy)ethanol are not detailed in publicly available literature, its properties can be determined using standard analytical chemistry techniques.
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Melting and Boiling Point: The melting point can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature. The boiling point, especially under reduced pressure, is determined by distillation. The sample is heated under a specific vacuum, and the temperature at which the liquid-vapor phases are in equilibrium is recorded.
-
Density: The density of liquid 2-(Dodecyloxy)ethanol is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C).
-
Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids. A drop of the sample is placed on the prism, and the refractive index is read directly at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Solubility: Solubility is determined by adding a known amount of solute to a known amount of solvent and observing the point at which no more solute dissolves. For quantitative analysis, techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the saturated solution.
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LogP: The octanol-water partition coefficient is experimentally determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water, the phases are allowed to separate, and the concentration of the compound in each phase is measured to determine the partition ratio.
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Spectroscopy: Structural confirmation and purity are assessed using spectroscopic methods.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[10]
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Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether linkage.[2][10]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.[2][3]
-
Synthesis Pathway
2-(Dodecyloxy)ethanol is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide with a primary alkyl halide. In this case, ethylene glycol is deprotonated to form a sodium glycolate intermediate, which then undergoes nucleophilic substitution with 1-bromododecane.
Caption: Williamson ether synthesis of 2-(Dodecyloxy)ethanol.
Applications and Relevance in Drug Development
2-(Dodecyloxy)ethanol serves multiple roles relevant to the scientific community:
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Non-ionic Surfactant: In drug formulation, non-ionic surfactants are critical as emulsifiers, solubilizers, and wetting agents. They are used to stabilize emulsions and suspensions and to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.
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Biochemical Reagent: It is used in life sciences as a general-purpose biochemical reagent.[1][5] Its surfactant properties can be utilized in cell lysis buffers and for solubilizing membrane proteins.
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Cosmetic and Pharmaceutical Excipient: As Laureth-1, it is an ingredient in topical creams, lotions, and other cosmetic products, functioning as an emulsifying surfactant.[6] Its safety for use in cosmetics has been reviewed, indicating it is safe when formulated to be non-irritating.[6]
References
- 1. 2-(DODECYLOXY)ETHANOL | 4536-30-5 [chemicalbook.com]
- 2. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]
- 3. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]
- 4. Ethanol, 2-(dodecyloxy)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 2-(Dodecyloxy)ethanol | CAS#:4536-30-5 | Chemsrc [chemsrc.com]
- 6. 2-(Dodecyloxy)ethanol | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-(Dodecyloxy)ethanol for synthesis | C14H30O2 | Biosolve Shop [shop.biosolve-chemicals.eu]
- 12. laureth-1, 4536-30-5 [thegoodscentscompany.com]
